2-Cyclopentyl-4,4,4-trifluorobutan-1-amine
Description
Properties
IUPAC Name |
2-cyclopentyl-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)5-8(6-13)7-3-1-2-4-7/h7-8H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKTZCFPFOJTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
CPTFBA's structure combines several functional groups that influence its reactivity and interactions with biological systems:
- Amine Group : The primary amine can participate in hydrogen bonding and nucleophilic reactions.
- Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability, this group can also affect the compound's pharmacokinetics.
- Cyclopentyl Ring : This cyclic structure may contribute to conformational flexibility, impacting how the compound interacts with biological targets.
Biological Activity
While direct studies on CPTFBA are scarce, insights can be drawn from related compounds and general characteristics of fluorinated amines.
- Interaction with Biological Targets : Similar fluorinated compounds have been shown to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
- Modulation of Transport Proteins : Compounds with similar structures have been studied for their ability to modulate ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which plays a crucial role in drug resistance mechanisms in cancer cells .
1. Fluorinated Amines and P-glycoprotein
Research has demonstrated that certain fluorinated compounds can inhibit P-gp activity, potentially reversing drug resistance in cancer cells. For instance, compounds structurally similar to CPTFBA have shown varying degrees of inhibition on P-gp ATPase activity, suggesting that modifications in molecular structure can significantly impact efficacy .
| Compound | IC (µM) | Effect on P-gp |
|---|---|---|
| Compound A | 0.1 | Inhibitor |
| Compound B | 0.76 | Inhibitor |
2. Synthesis and Biological Evaluation
The synthesis methods for CPTFBA have not been extensively documented; however, analogs have been synthesized using similar approaches that involve trifluoromethylation reactions. These methods often yield compounds that exhibit significant biological activity against various targets.
Applications
CPTFBA may find applications in several fields:
- Pharmaceutical Research : Given its structural features, CPTFBA could be explored as a lead compound for developing new drugs targeting cancer or infectious diseases.
- Chemical Industry : Its unique properties may allow it to serve as an intermediate in synthesizing other fluorinated compounds.
- Agrochemicals : The compound's potential bioactivity could make it suitable for developing new agrochemical products.
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Both compounds likely share irritant properties due to the amine functionality. The hydrochloride salt’s ionic nature may reduce volatility but increase toxicity upon ingestion .
Preparation Methods
Preparation of 4,4,4-Trifluorobutyl Intermediates
A key intermediate in the synthesis is 4,4,4-trifluorobutanol or its ester derivatives, which serve as precursors for further functionalization.
Method from Patent CN105237340A :
Step 1: Diethyl malonate undergoes a substitution reaction with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.
Step 2: This intermediate undergoes a decarboxylation reaction in the presence of acid (Yan Heshui) to form 4,4,4-trifluoroacetic acid ethyl ester.
Step 3: The ester is reduced using a reducing agent (e.g., lithium aluminum hydride or similar) with a catalyst to obtain 4,4,4-trifluorobutanol.
This method is characterized by:
- Use of cheap, readily available raw materials.
- High reaction yield and purity.
- Environmentally friendly solvent recycling.
- Industrial applicability due to simplicity and safety.
| Step | Reactants/Intermediates | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| 1 | Diethyl malonate + 2,2,2-trifluoroethyl tosylate | Nucleophilic substitution | Basic catalyst, controlled temp | 2-(2,2,2-trifluoroethyl)-diethyl malonate |
| 2 | Above intermediate + acid | Decarboxylation | Acidic conditions | 4,4,4-trifluoroacetic acid ethyl ester |
| 3 | Ester + reducing agent + catalyst | Reduction | Temperature controlled | 4,4,4-trifluorobutanol |
This route provides the trifluorinated butanol backbone, which can be further functionalized to amines.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Intermediates | Conditions/Notes | Yield/Purity/Remarks |
|---|---|---|---|---|
| Synthesis of trifluorobutyl ester | Nucleophilic substitution of diethyl malonate | Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate | Basic catalyst, controlled temperature | High yield, industrial applicability |
| Decarboxylation | Acid-catalyzed decarboxylation | 2-(2,2,2-trifluoroethyl)-diethyl malonate | Acidic conditions | Efficient conversion |
| Reduction to trifluorobutanol | Catalytic reduction with reducing agents | 4,4,4-trifluoroacetic acid ethyl ester | Temperature control, catalyst | High purity, good quality |
| Introduction of cyclopentyl group | Alkylation or reductive amination | Cyclopentyl halides or cyclopentanone, amines | Reductive amination or nucleophilic substitution | Adaptable, depends on substrate availability |
| One-pot multi-component reaction | Enamine formation and electrophilic substitution | Cyclopentanone, cyclic amines, electrophilic reagents | Mild temperature, no catalyst | High yield in related systems, potential for adaptation |
Research Findings and Considerations
The trifluoromethyl group imparts unique chemical and biological properties but requires careful handling during synthesis to maintain selectivity and yield.
The use of diethyl malonate as a starting material is advantageous due to its availability and reactivity.
The three-step process (substitution, decarboxylation, reduction) is efficient and scalable, suitable for industrial synthesis.
Introduction of the cyclopentyl amine moiety may require optimization depending on the reactivity of intermediates and desired stereochemistry.
Safety and environmental considerations favor the use of recyclable solvents and mild reaction conditions as described in the patent.
Q & A
Q. What challenges arise in establishing structure-activity relationships (SAR) for biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
